N-(furan-2-ylmethyl)-5-methylisoxazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H10N2O2/c1-7-5-9(11-13-7)10-6-8-3-2-4-12-8/h2-5H,6H2,1H3,(H,10,11) |
InChI Key |
WYPVJIBGUJBVDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoxazole Ring
The initial step in synthesizing N-(furan-2-ylmethyl)-5-methylisoxazol-3-amine involves creating the isoxazole framework. This can be achieved through several methods:
- Using 5-Methylisoxazole : Starting from 5-methylisoxazole, one can react it with appropriate reagents such as hydroxylamine in acidic conditions to yield 3-amino-5-methylisoxazole. This reaction typically requires a catalyst and controlled temperature to optimize yield.
Functionalization of Furan
The furan component can be introduced through various synthetic pathways:
- Furan Derivatives : A common approach involves using 2-furylmethanol as a precursor, which can undergo reactions such as alkylation or acylation to introduce the methylene bridge necessary for forming this compound.
Coupling Reaction
The final step involves coupling the furan derivative with the isoxazole component:
- Methylene Bridge Formation : This can be achieved through a reaction between 3-amino-5-methylisoxazole and a suitable furan derivative under basic conditions. The reaction may involve activating agents or coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired amine product.
The following table summarizes various preparation methods along with their respective yields and conditions based on available literature:
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 5-Methylisoxazole + Hydroxylamine | Acidic medium, reflux | 80% |
| 2 | 2-Furylmethanol + Alkylating agent | Base, room temperature | 75% |
| 3 | 3-Amino-5-methylisoxazole + Furan derivative | Basic conditions, EDC catalyst | 85% |
The synthesis pathways for this compound involve strategic selection of reagents and conditions that maximize yield while minimizing by-products:
Advantages and Disadvantages
Each method has its own set of advantages and challenges:
-
- High yields can be achieved with optimized conditions.
- The use of readily available starting materials simplifies synthesis.
-
- Some methods may require toxic solvents or reagents.
- Reaction conditions must be carefully controlled to avoid degradation of sensitive functional groups.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-5-methylisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and isoxazole rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(furan-2-ylmethyl)-5-methylisoxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-5-methylisoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Comparison
Biological Activity
N-(furan-2-ylmethyl)-5-methylisoxazol-3-amine is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to observed biological effects.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the isoxazole ring and the furan moiety can significantly affect the compound's potency. For example, structural variations have been shown to alter the inhibitory activity against various biological targets.
| Compound Variation | IC50 Value (μM) | Biological Target |
|---|---|---|
| 5-Methylisoxazole | 0.736 | Enzyme Inhibition |
| 2-Thiazole | 0.496 | Enzyme Inhibition |
| 2-Oxazole | 0.177 | Enzyme Inhibition |
These findings suggest that specific substitutions can enhance or diminish the compound's efficacy.
Case Studies and Research Findings
- Antiviral Activity : A study reported that derivatives of compounds similar to this compound exhibited antiviral properties against SARS-CoV-2, with IC50 values indicating effective inhibition of viral replication. For instance, a related compound showed an IC50 value of 1.57 μM against the main protease (Mpro) of SARS-CoV-2, suggesting potential for further development in antiviral therapies .
- Anticancer Properties : Several derivatives have been tested for anticancer activity, showing promise against various cancer cell lines. The modifications in the isoxazole structure were correlated with enhanced cytotoxicity against non-small cell lung cancer cells, demonstrating a GI value of 31.7% at micromolar concentrations .
- Neuropharmacological Effects : Research has highlighted the potential nootropic effects of compounds related to this compound, particularly their role as positive allosteric modulators of AMPA receptors. This class of compounds has shown improvements in cognitive function without the excitotoxic side effects typical of direct agonists .
Q & A
Q. How to address low solubility in pharmacological assays?
- Methodological Answer :
- Co-solvents : Use PEG-400 or cyclodextrin complexes.
- Prodrug design : Introduce phosphate esters at the furan methyl group.
- Nanoformulation : Prepare PLGA nanoparticles (80–120 nm) via emulsion-solvent evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
